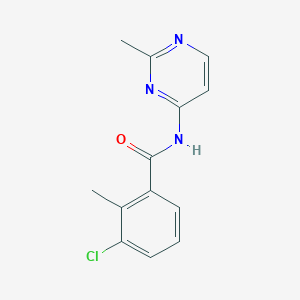
4-(3-bromo-5-chloropyridin-2-yl)-N-ethylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-bromo-5-chloropyridin-2-yl)-N-ethylpiperazine-1-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as BCP or BRCP and is known for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience.
作用機序
The mechanism of action of BCP is not fully understood. However, it has been shown to modulate the activity of certain ion channels and receptors in the brain. Specifically, BCP has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting neuronal activity. This leads to an overall decrease in neuronal activity, which may be beneficial for the treatment of certain neurological disorders.
Biochemical and Physiological Effects:
BCP has been shown to have several biochemical and physiological effects. In vitro studies have shown that BCP can inhibit the growth of cancer cells and induce apoptosis. In addition, BCP has been shown to enhance the activity of GABA receptors, which may lead to an overall decrease in neuronal activity. This effect may be beneficial for the treatment of certain neurological disorders such as epilepsy and anxiety disorders.
実験室実験の利点と制限
One advantage of using BCP in lab experiments is its high purity and stability. This allows for accurate and reproducible results. In addition, BCP is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using BCP in lab experiments is its limited solubility in water. This may make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the research of BCP. One direction is the development of new drugs that target specific diseases such as Alzheimer's and Parkinson's. Another direction is the investigation of BCP's potential as a therapeutic agent for the treatment of cancer. In addition, further studies are needed to fully understand the mechanism of action of BCP and its potential applications in neuroscience.
合成法
The synthesis of BCP involves a series of steps that require expertise in organic chemistry. The most commonly used method involves the reaction of 2-chloro-5-bromo-pyridine with N-ethylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out at a temperature of around 130°C for several hours. The final product is then purified using column chromatography to obtain a high purity compound.
科学的研究の応用
BCP has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, BCP has been found to possess antitumor activity and is being investigated as a potential drug candidate for cancer treatment. In drug discovery, BCP has been used as a scaffold for the development of new drugs that target various diseases such as Alzheimer's and Parkinson's. In neuroscience, BCP has been shown to modulate the activity of certain ion channels and receptors, making it a potential candidate for the treatment of neurological disorders.
特性
IUPAC Name |
4-(3-bromo-5-chloropyridin-2-yl)-N-ethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrClN4O/c1-2-15-12(19)18-5-3-17(4-6-18)11-10(13)7-9(14)8-16-11/h7-8H,2-6H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRSVQDIQFKVOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)C2=C(C=C(C=N2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide](/img/structure/B6625175.png)
![[(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone](/img/structure/B6625179.png)
![2-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]-1H-pyrimidin-6-one](/img/structure/B6625182.png)
![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6625193.png)
![3-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1H-pyrazol-5-amine](/img/structure/B6625197.png)

![N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide](/img/structure/B6625213.png)
![(2S,6R)-2,6-dimethyl-N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]morpholine-4-carboxamide](/img/structure/B6625215.png)

![N-[(5-chloro-2-morpholin-4-ylphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B6625249.png)
![3-chloro-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-methylbenzamide](/img/structure/B6625256.png)
![2-[methyl-(6-methylpyrazin-2-yl)amino]-N-(2-methylsulfanylphenyl)acetamide](/img/structure/B6625269.png)
![N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide](/img/structure/B6625279.png)